Magnesium;2-methanidylnaphthalene;bromide
Beschreibung
Magnesium;2-methanidylnaphthalene;bromide is a chemical compound with the molecular formula C₁₁H₉BrMg and a molecular weight of 245.40 g/mol . It is commonly used in research and industrial applications due to its reactivity and versatility in organic synthesis.
Eigenschaften
IUPAC Name |
magnesium;2-methanidylnaphthalene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9.BrH.Mg/c1-9-6-7-10-4-2-3-5-11(10)8-9;;/h2-8H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAIRYUHQJZSFA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC2=CC=CC=C2C=C1.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567722 | |
| Record name | Magnesium bromide (naphthalen-2-yl)methanide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127543-80-0 | |
| Record name | Magnesium bromide (naphthalen-2-yl)methanide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium;2-methanidylnaphthalene;bromide is typically prepared by the reaction of 2-bromomethylnaphthalene with magnesium in the presence of a solvent such as diethyl ether . The reaction is carried out under an inert atmosphere to prevent the oxidation of the magnesium. The general reaction is as follows:
C10H7CH2Br+Mg→C10H7CH2MgBr
Industrial Production Methods
In industrial settings, the preparation of Magnesium;2-methanidylnaphthalene;bromide follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;2-methanidylnaphthalene;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with Magnesium;2-methanidylnaphthalene;bromide include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions to prevent the hydrolysis of the Grignard reagent.
Major Products Formed
The major products formed from reactions with Magnesium;2-methanidylnaphthalene;bromide include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used.
Wissenschaftliche Forschungsanwendungen
Magnesium;2-methanidylnaphthalene;bromide is widely used in scientific research for various applications, including:
Organic Synthesis: It is used as a Grignard reagent in the synthesis of complex organic molecules.
Pharmaceutical Research: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of Magnesium;2-methanidylnaphthalene;bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. The compound can attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmagnesium Bromide: Similar in reactivity but with a phenyl group instead of a naphthalenyl group.
Methylmagnesium Bromide: Contains a methyl group and is less sterically hindered compared to (2-Naphthalenylmethyl)magnesium bromide.
Uniqueness
Magnesium;2-methanidylnaphthalene;bromide is unique due to its naphthalenyl group, which provides additional aromatic stability and reactivity compared to simpler Grignard reagents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
